(S)-Morpholin-2-ylmethanethiol
Description
Contextualization of Morpholine (B109124) and Thiol Moieties in Organic Chemistry
The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. ontosight.ai This structural motif is prevalent in a vast array of FDA-approved drugs and biologically active compounds, highlighting its importance as a privileged scaffold in medicinal chemistry. nih.gov The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the ether oxygen) within the morpholine ring allows for diverse interactions with biological targets. ontosight.ai Furthermore, the morpholine ring often imparts favorable physicochemical properties to molecules, such as improved water solubility and metabolic stability.
The thiol group (-SH), also known as a sulfhydryl group, is the sulfur analog of an alcohol group. tutorchase.comwikipedia.org Thiols are characterized by their nucleophilicity and their ability to form strong bonds with metals. creative-proteomics.com They play a critical role in biological systems, most notably in the amino acid cysteine, where the thiol group is involved in the formation of disulfide bridges that stabilize protein structures. wikipedia.orgfiveable.me In organic synthesis, thiols are versatile intermediates and are utilized in a wide range of reactions, including nucleophilic substitutions and additions. sigmaaldrich.com
The Significance of Stereochemistry in the Design and Function of Chiral Compounds
The specific three-dimensional arrangement of atoms, or stereochemistry , is paramount in determining the biological activity of chiral molecules. ontosight.ai For (S)-Morpholin-2-ylmethanethiol, the "(S)" designation specifies the absolute configuration at the chiral center (the carbon atom at the 2-position of the morpholine ring). This precise spatial arrangement dictates how the molecule interacts with other chiral molecules, such as proteins and enzymes in a biological system. The stereochemistry can profoundly influence a compound's efficacy, with one enantiomer often exhibiting significantly higher activity than the other. nih.gov The synthesis of enantiomerically pure compounds is therefore a critical aspect of modern drug discovery and development. acs.org
Overview of Academic Research Trajectories for this compound and its Derivatives
Research involving this compound and its derivatives is expanding, driven by the compound's potential in several key areas:
Medicinal Chemistry: The combination of the morpholine scaffold and the reactive thiol group makes this compound an attractive starting point for the synthesis of novel therapeutic agents. smolecule.com The thiol group can act as a nucleophile or a metal-chelating agent, while the morpholine ring can be modified to fine-tune the compound's properties. vulcanchem.com Research is ongoing to explore the potential of its derivatives as enzyme inhibitors or as components of targeted drug delivery systems. smolecule.com
Asymmetric Catalysis: The chiral nature of this compound makes it a candidate for use as a ligand in asymmetric catalysis. The sulfur atom can coordinate to a metal center, and the chiral morpholine backbone can create a stereochemically defined environment to control the outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product.
Materials Science: Thiols are known for their ability to self-assemble on metal surfaces, forming well-ordered monolayers. The incorporation of the chiral morpholine unit into such systems could lead to the development of novel materials with specific optical or electronic properties.
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 2694056-60-3 |
| Molecular Formula | C5H12ClNOS |
| Molecular Weight | 169.67 g/mol |
| IUPAC Name | [(2S)-morpholin-2-yl]methanethiol;hydrochloride |
| Canonical SMILES | C1COC(CN1)CS.Cl |
| Isomeric SMILES | C1COC@@HCS.Cl |
Data sourced from Smolecule. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
[(2S)-morpholin-2-yl]methanethiol |
InChI |
InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m0/s1 |
InChI Key |
CNGZTXTYUFPYRC-YFKPBYRVSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CS |
Canonical SMILES |
C1COC(CN1)CS |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereocontrol Strategies
Enantioselective Synthesis of (S)-Morpholin-2-ylmethanethiol and Related Chiral Scaffolds
The creation of the stereochemically pure (S)-isomer of morpholin-2-ylmethanethiol necessitates precise control over the formation of the chiral center at the C2 position of the morpholine (B109124) ring. Several strategies have been developed to achieve this, including asymmetric construction of the morpholine ring, stereocontrolled introduction of the thiol functionality, and resolution of racemic mixtures.
Asymmetric Construction of the Morpholine Ring with Chiral Inducers
The asymmetric synthesis of the morpholine ring is a foundational approach to establishing the desired stereochemistry from the outset. This can be achieved through various methods, including the use of chiral auxiliaries and chiral catalysts.
One effective strategy involves the use of chiral amino alcohols as starting materials. For instance, the synthesis of (S)-2-(hydroxymethyl)morpholine, a potential precursor to the target thiol, has been accomplished starting from commercially available (S)-3-amino-1,2-propanediol. acs.org This approach leverages the inherent chirality of the starting material to direct the formation of the desired stereocenter during the ring-forming reactions.
Chiral auxiliaries, such as pseudoephedrine, have also been employed in the synthesis of chiral morpholine derivatives. nih.govresearchgate.net These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions, and are subsequently removed to yield the enantiomerically enriched product.
Furthermore, catalytic enantioselective methods are emerging as powerful tools for the construction of chiral morpholine rings. These methods often involve the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of the cyclization reaction. researchgate.net
Stereocontrolled Introduction of the Thiol (or Protected Thiol) Functional Group
Once the chiral morpholine scaffold is established, the next critical step is the introduction of the methanethiol (B179389) group at the C2 position with retention or inversion of configuration, as desired. A common strategy involves the conversion of a precursor functional group, such as a hydroxyl or a halide, into the thiol or a protected thiol.
Starting from a chiral 2-hydroxymethylmorpholine, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a sulfur nucleophile, like sodium hydrosulfide (NaSH) or a protected thiol equivalent (e.g., sodium thiomethoxide or potassium thioacetate), can then introduce the desired functionality. The stereochemical outcome of this S"N"2 reaction is typically an inversion of configuration at the stereocenter. Careful selection of the sulfur nucleophile and reaction conditions is crucial to avoid side reactions and ensure high yields.
Alternatively, direct displacement of a halide from a 2-(halomethyl)morpholine derivative offers another route. For example, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine can yield chiral 2-(bromomethyl)morpholine derivatives. banglajol.info This brominated intermediate can then undergo nucleophilic substitution with a sulfur nucleophile to introduce the thiol or protected thiol group.
Deracemization and Chiral Resolution Techniques for Accessing the (S)-Isomer
In cases where a racemic mixture of morpholin-2-ylmethanethiol is synthesized, deracemization or chiral resolution techniques are necessary to isolate the desired (S)-enantiomer.
Chiral resolution is a widely used method that involves the separation of enantiomers. wikipedia.org This can be achieved by several means:
Formation of Diastereomeric Salts: The racemic morpholine, which contains a basic nitrogen atom, can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer can be liberated from its salt by treatment with a base.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing reactions on only one enantiomer of a racemic mixture. This kinetic resolution process can be used to separate the enantiomers, for instance, by selectively acylating the amine of one enantiomer.
Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral selector. nih.gov
Deracemization is a more advanced technique that aims to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of the target enantiomer. This can be a complex process involving a combination of stereoinversion and kinetic resolution steps.
Functionalization and Derivatization Approaches
The presence of both a secondary amine and a thiol group in this compound offers multiple avenues for further functionalization and derivatization, allowing for the creation of a diverse range of molecules for various applications.
N-Alkylation and Acylation Reactions on the Morpholine Nitrogen
The secondary amine in the morpholine ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting the morpholine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netresearchgate.net Reductive amination, which involves the reaction of the morpholine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. acs.org
N-Acylation: The introduction of an acyl group to the morpholine nitrogen leads to the formation of an amide. This is typically accomplished by reacting the morpholine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. acs.orgorganic-chemistry.org
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl- this compound |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent | N-Alkyl- this compound |
| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl- this compound |
| N-Acylation | Carboxylic acid, Coupling agent | N-Acyl- this compound |
Thiol-Directed Transformations (e.g., Thioether, Disulfide, Thioester Formation)
The thiol group is a versatile functional group that can participate in a variety of transformations, providing access to a range of sulfur-containing derivatives.
Thioether Formation: Thioethers (or sulfides) can be synthesized by the S-alkylation of the thiol. This is typically achieved by reacting the thiol with an alkyl halide in the presence of a base to deprotonate the thiol and form a more nucleophilic thiolate. masterorganicchemistry.comacsgcipr.org
Disulfide Formation: Thiols can be oxidized to form disulfides. This can be accomplished using a variety of mild oxidizing agents, such as iodine or air (in the presence of a catalyst). The disulfide bond formation can be reversible under reducing conditions, a property that is often exploited in various applications. mdpi.com Thiol-disulfide exchange is a common reaction where a thiol reacts with a disulfide to form a new disulfide and a new thiol. researchgate.netnih.govnih.gov
Thioester Formation: Thioesters are formed by the reaction of a thiol with a carboxylic acid or its derivative. Common methods include the reaction of the thiol with an acyl chloride or an acid anhydride. wikipedia.orgtandfonline.com Alternatively, direct condensation of a thiol and a carboxylic acid can be achieved using a dehydrating agent.
| Transformation | Reagents and Conditions | Product Functional Group |
| Thioether Formation | Alkyl halide, Base | -S-Alkyl |
| Disulfide Formation | Mild oxidizing agent (e.g., I₂, air) | -S-S- |
| Thioester Formation | Acyl chloride/Anhydride or Carboxylic acid + Dehydrating agent | -S-C(=O)-Alkyl/Aryl |
Regioselective and Stereoselective Annulation Reactions Utilizing the Morpholin-2-ylmethanethiol Core
Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are powerful tools for building molecular complexity. Utilizing the this compound core as a starting point for such transformations allows for the creation of novel polycyclic systems with a high degree of stereochemical control, dictated by the pre-existing stereocenter.
The inherent functionality of the this compound core—namely the secondary amine, the thiol group, and the chiral center at the 2-position—offers multiple avenues for regioselective annulation. The nucleophilicity of the thiol and amine groups can be strategically exploited to initiate cascade reactions.
A plausible strategy involves a tandem Michael addition-cyclization sequence. The thiol group of this compound can act as a soft nucleophile, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). The resulting intermediate, still containing the morpholine amine, can then undergo an intramolecular condensation or cyclization to form a new heterocyclic ring. The stereochemical outcome of this newly formed ring would be heavily influenced by the (S)-stereocenter of the morpholine core, leading to a diastereoselective transformation.
By analogy, palladium-catalyzed annulation strategies have been successfully employed to create fused N-heterocycles from readily available substrates. whiterose.ac.ukyoutube.com A similar approach could be envisioned where the morpholine nitrogen acts as an intramolecular nucleophile in a palladium-catalyzed allylation-condensation sequence, leading to fused piperidine or other heterocyclic systems. whiterose.ac.uk The choice of catalyst, ligands, and reaction conditions would be critical in controlling both regioselectivity and diastereoselectivity.
The following table illustrates potential annulation reactions, drawing parallels from established methodologies on similar heterocyclic systems.
| Annulation Strategy | Reactant | Potential Catalyst/Reagent | Expected Product Class | Stereocontrol Element |
| Tandem Michael Addition-Cyclization | α,β-Unsaturated Ester | DBU | Thiazino-morpholine derivatives | Diastereoselection from (S)-center |
| Palladium-Catalyzed Allylation/Condensation | Allylic Dicarbonate | Pd(dba)₂, PPh₃ | Fused Piperazino-morpholine | Diastereoselection from (S)-center |
| [4+2] Cycloaddition | Electron-deficient Diene | Lewis Acid (e.g., Sc(OTf)₃) | Fused Tetrahydroquinoline analogs | Diastereoselection from (S)-center |
This table presents hypothetical yet chemically reasonable annulation strategies based on established synthetic precedents.
Convergent and Divergent Synthetic Pathways to Complex Molecular Architectures Incorporating the this compound Moiety
The this compound moiety is an ideal building block for both convergent and divergent synthetic strategies, enabling the efficient generation of diverse and complex molecules.
Convergent Synthesis:
In a convergent approach, complex molecular fragments are synthesized independently and then coupled together in the final stages. This compound can serve as a key chiral building block. For instance, the thiol group can be utilized for nucleophilic substitution or addition reactions to connect it to another advanced intermediate. A common application is the coupling of the thiol to an electrophilic partner, such as an alkyl halide or an epoxide, which is part of a larger, separately synthesized molecular fragment. This strategy is highly efficient as it maximizes the yield of the final complex product by joining significant portions of the molecule at a late stage.
Divergent Synthesis:
Divergent synthesis offers a powerful method for creating a library of structurally related compounds from a common intermediate. rsc.orgresearchgate.netorganic-chemistry.org Starting with this compound, its functional groups can be selectively modified to generate a wide array of derivatives. nih.gov
Elaboration at the Thiol Group: The thiol is a versatile functional group that can be alkylated, arylated, or oxidized to sulfoxides and sulfones, each modification introducing different steric and electronic properties. It can also participate in thiol-ene "click" reactions to append a variety of substituents.
Elaboration at the Amine Group: The secondary amine of the morpholine ring can be acylated, sulfonylated, or reductively aminated with a wide range of aldehydes and ketones. nih.gov This allows for the introduction of diverse appendages that can modulate the molecule's biological activity or physical properties.
This dual-functional handle approach allows for the systematic exploration of the chemical space around the chiral morpholine core. A library of compounds can be rapidly assembled by first creating a set of derivatives modified at the thiol group, and then further diversifying this set by reacting the morpholine nitrogen with a panel of reagents. Such strategies are invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
The table below outlines potential divergent pathways starting from the core moiety.
| Starting Moiety | Functional Group Targeted | Reaction Type | Reagent Class | Resulting Compound Class |
| This compound | Thiol (-SH) | Alkylation | Alkyl Halides | Thioethers |
| This compound | Thiol (-SH) | Michael Addition | α,β-Unsaturated Carbonyls | β-Thioethers |
| This compound | Amine (-NH-) | Acylation | Acid Chlorides / Anhydrides | N-Acyl Morpholines |
| This compound | Amine (-NH-) | Reductive Amination | Aldehydes / Ketones | N-Alkyl Morpholines |
This table illustrates how the core compound can be used in divergent synthesis to create a variety of derivatives.
Mechanistic Investigations of Reactivity and Transformations
Reaction Pathways Involving the Thiol Group
The thiol (-SH), or sulfhydryl, group is the most reactive site in (S)-Morpholin-2-ylmethanethiol. Its chemistry is characterized by the high nucleophilicity of the sulfur atom, its susceptibility to oxidation, and its ability to participate in radical processes. chemistrysteps.comresearchgate.net
Nucleophilic Additions and Substitutions of the Thiol Moiety
The sulfur atom in the thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form (RS⁻). chemistrysteps.com This high nucleophilicity drives its participation in a variety of nucleophilic substitution and addition reactions.
S-Alkylation: In the presence of a base, the thiol group is readily deprotonated to form the corresponding thiolate anion. This potent nucleophile can react with alkyl halides or other substrates with a suitable leaving group in an S_N2 reaction to form thioethers. The general mechanism involves the attack of the thiolate on the electrophilic carbon, displacing the leaving group.
Michael Additions: Thiolates are highly effective nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. researchgate.net This reaction proceeds via the addition of the nucleophilic sulfur to the β-carbon of the unsaturated system, forming a new carbon-sulfur bond and an enolate intermediate, which is subsequently protonated.
Thioester Formation: Thiols can react with acyl chlorides or anhydrides to form thioesters. This reaction is analogous to the formation of esters from alcohols but is often faster due to the greater nucleophilicity of sulfur compared to oxygen.
The table below summarizes these expected nucleophilic reactions.
| Reaction Type | Electrophile Example | Product Class |
| S-Alkylation | Alkyl Halide (R'-X) | Thioether |
| Michael Addition | α,β-Unsaturated Ketone | β-Thio Ketone |
| Thioesterification | Acyl Chloride (R'-COCl) | Thioester |
Oxidation and Reduction Chemistry of the Sulfur Atom
The sulfur atom in a thiol exists in its most reduced state (-2). It can be readily oxidized to various higher oxidation states, leading to a range of sulfur-containing functional groups. wikipedia.orgbyjus.com
Oxidation to Disulfides: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can oxidize thiols to disulfides. wikipedia.orgbyjus.com This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. This process is reversible, and the disulfide bond can be cleaved back to the corresponding thiols using reducing agents like dithiothreitol (B142953) (DTT). This disulfide linkage is a critical structural motif in protein chemistry. chemistrysteps.com
Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents can lead to higher oxidation states. For instance, oxidation can yield sulfenic acids (R-SOH), which are typically unstable intermediates. Further oxidation produces more stable sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). wikipedia.orgresearchgate.net The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions. sigmaaldrich.com
The various oxidation states and the resulting functional groups are detailed in the table below.
| Oxidation State | Functional Group | Product Name Example |
| -1 | Disulfide | Bis((S)-morpholin-2-ylmethyl) disulfide |
| 0 | Sulfenic Acid | (S)-Morpholin-2-ylmethanesulfenic acid |
| +2 | Sulfinic Acid | (S)-Morpholin-2-ylmethanesulfinic acid |
| +4 | Sulfonic Acid | (S)-Morpholin-2-ylmethanesulfonic acid |
Radical Reactions and Their Stereochemical Implications
The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) allows for the facile generation of thiyl radicals (RS•) through homolytic cleavage. nih.gov These sulfur-centered radicals are versatile intermediates in organic synthesis. nih.govucl.ac.uk
Thiol-Ene Reaction: Thiyl radicals can add across carbon-carbon double bonds in a process known as the thiol-ene reaction. This is a radical chain reaction involving an initiation step to form the thiyl radical, a propagation step where the radical adds to an alkene to form a carbon-centered radical, and a subsequent hydrogen abstraction from another thiol molecule to yield the product and regenerate the thiyl radical. mdpi.com
Stereochemical Implications: The parent molecule, this compound, possesses a stereocenter at the C2 position of the morpholine (B109124) ring. In reactions involving the thiol group, this stereocenter remains unaffected. For instance, nucleophilic substitution or oxidation at the sulfur atom does not alter the configuration of the C2 carbon. However, if the generated thiyl radical adds to a prochiral alkene, a new stereocenter can be formed. This can result in the formation of diastereomeric products, and the diastereoselectivity of such a reaction would depend on steric and electronic factors in the transition state.
Chemical Transformations of the Morpholine Ring System
The morpholine ring is a saturated heterocycle and is generally less reactive than the thiol group. Transformations typically require specific reagents to activate the ring system, often targeting the nitrogen atom or adjacent C-H bonds.
Ring-Opening and Ring-Expansion Reactions
The cleavage of the morpholine ring is not a common transformation and usually requires harsh conditions or specific activating reagents. N-acylation followed by reaction with nucleophiles can, in some cases, lead to ring-opening. For example, reaction with reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates can lead to cleavage of one of the C-N bonds, resulting in a ring-opened product. Ring-expansion reactions are less common for simple morpholine systems and are not considered a typical reaction pathway without complex rearrangement-promoting substrates.
C-H Functionalization and Electrophilic Aromatic Substitution (where applicable in derivatives)
Modern synthetic methods allow for the direct functionalization of C-H bonds, which can be a powerful tool for modifying the morpholine scaffold. The C-H bonds adjacent to the nitrogen and oxygen atoms (positions 3 and 5) are the most likely targets for such reactions due to electronic activation. Metal-catalyzed or radical-based methods could potentially be employed to introduce new substituents at these positions.
Electrophilic aromatic substitution is a reaction characteristic of aromatic rings. Therefore, this pathway is not relevant for this compound itself. However, if the morpholine ring were attached to an aromatic system, as in a derivative like 4-morpholin-2-ylbenzenethiol, then the aromatic ring would be susceptible to electrophilic attack. nih.gov The morpholine group would act as a directing group, influencing the position of substitution on the aromatic ring.
Stereochemical Control and Diastereoselective/Enantioselective Outcomes in Reactions Involving this compound
There is no available research data in the public domain detailing the use of this compound as a chiral auxiliary, catalyst, or reactant where its stereocenter influences the stereochemical outcome of a reaction. Scientific literature lacks studies on its application in asymmetric synthesis, and therefore, no data on diastereomeric or enantiomeric excesses achieved in reactions involving this compound could be found.
Kinetics and Thermodynamics of Reactions Catalyzed or Mediated by this compound
Similarly, a thorough search of scientific databases and literature revealed no studies on the kinetics or thermodynamics of reactions involving this compound. There are no published rate constants, activation energies, or thermodynamic parameters such as enthalpy or entropy changes for any transformation catalyzed or mediated by this specific compound.
Due to the absence of specific research findings for this compound in the requested areas, the generation of data tables or a more detailed discussion on its reactivity and transformations is not possible.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its geometry, stability, and spectroscopic properties. nih.govhilarispublisher.com
The initial step in any quantum chemical study is geometry optimization. This process identifies the lowest energy arrangement of atoms, known as the ground-state conformation. For a flexible molecule like (S)-Morpholin-2-ylmethanethiol, which contains a six-membered morpholine (B109124) ring, this involves exploring different ring conformations (e.g., chair, boat) and the orientation of its methanethiol (B179389) substituent to locate the global energy minimum. researchgate.net
Given the stereocenter at the C2 position of the morpholine ring, computational methods are crucial for confirming the absolute configuration. This is typically achieved by calculating chiroptical properties, which are sensitive to stereochemistry. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for this purpose. mdpi.com
The process involves calculating the theoretical VCD spectrum for the known (S) configuration of the molecule. This computed spectrum is then compared with an experimentally measured VCD spectrum. A match between the signs and relative intensities of the peaks in the experimental and calculated spectra provides definitive proof of the absolute configuration of the synthesized or isolated compound. mdpi.com
Quantum chemistry is widely employed to predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. nih.govnih.gov DFT calculations can accurately predict ¹H and ¹³C chemical shifts, which are essential for structural elucidation. researcher.life
Following geometry optimization, the magnetic shielding tensor for each nucleus is calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The isotropic shielding value is then converted into a chemical shift by referencing it against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). scm.com Comparing these calculated chemical shifts with experimental NMR data serves as a stringent test for the accuracy of the computed molecular structure. rug.nldntb.gov.ua
Table 1: Hypothetical Calculated vs. Experimental NMR Chemical Shifts for this compound. This interactive table illustrates the typical comparison performed to validate a computed structure.
| Atom Number | Atom Type | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Deviation (ppm) |
| C2 | CH | 59.8 | 60.2 | -0.4 |
| C3 | CH₂ | 68.5 | 68.9 | -0.4 |
| C5 | CH₂ | 68.1 | 68.4 | -0.3 |
| C6 | CH₂ | 45.7 | 46.1 | -0.4 |
| C7 (CH₂SH) | CH₂ | 28.3 | 28.1 | 0.2 |
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from its electronic structure. semanticscholar.org These descriptors help predict how a molecule will interact with other chemical species. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are particularly important. mdpi.comnih.gov
Key global reactivity descriptors include:
HOMO-LUMO Energy Gap (ΔE): A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com
Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the system. researchgate.net
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. semanticscholar.org
Table 2: Hypothetical Global Reactivity Descriptors for this compound. This table presents typical reactivity indices calculated using DFT.
| Descriptor | Formula | Hypothetical Value (eV) | Implication |
| E-HOMO | - | -6.8 | Energy of the highest occupied molecular orbital |
| E-LUMO | - | -0.5 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E-LUMO - E-HOMO | 6.3 | High kinetic stability |
| Chemical Hardness (η) | (E-LUMO - E-HOMO) / 2 | 3.15 | Resists change in electron configuration |
| Electronic Chemical Potential (μ) | (E-HOMO + E-LUMO) / 2 | -3.65 | Electron escaping tendency |
| Global Electrophilicity (ω) | μ² / (2η) | 2.12 | Moderate electrophile |
Furthermore, computational methods can be used to explore potential reaction pathways. nih.gov By mapping the potential energy surface, researchers can identify the structures of transition states and intermediates and calculate the activation energies required for a reaction to proceed. researchgate.netchemrxiv.org This allows for the determination of the most energetically favorable mechanism for a given chemical transformation involving this compound. mdpi.com
Molecular Dynamics Simulations of Compound Behavior in Different Environments
While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvation, and interactions with other molecules like biological receptors. researchgate.net
MD simulations are extensively used to study how a solute molecule interacts with its solvent. By simulating this compound in a box of solvent molecules (e.g., water), one can observe the formation and dynamics of the solvation shell. nih.gov Analysis of the simulation trajectory can reveal the specific intermolecular interactions, such as hydrogen bonds between the morpholine's oxygen or nitrogen atoms and surrounding water molecules. researchgate.net
Tools like the Radial Distribution Function (RDF) can be calculated from the simulation to provide a quantitative measure of the probability of finding a solvent atom at a certain distance from a solute atom, offering a detailed picture of the local solvent structure. researchgate.net
To investigate the potential of this compound as a ligand for a biological target, such as an enzyme, a combination of molecular docking and MD simulations is employed. nih.govmdpi.com
Molecular Docking: This computational technique predicts the preferred binding orientation (pose) of the ligand within the active site of a protein receptor. semanticscholar.orgmdpi.com Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions, identifying the most likely binding mode. nih.gov
Molecular Dynamics of the Complex: The most favorable pose from docking is then used as the starting point for an all-atom MD simulation of the protein-ligand complex, typically solvated in water. nih.gov This simulation assesses the stability of the predicted binding mode over a period of nanoseconds to microseconds. mdpi.com Key analyses include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation.
Interaction Analysis: The simulation trajectory is analyzed to identify persistent hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the ligand in the binding pocket. nih.gov
Table 3: Hypothetical Ligand-Receptor Interactions for this compound. This table illustrates the types of interactions with amino acid residues in a protein's active site that would be identified from an MD simulation.
| Ligand Atom/Group | Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
| Morpholine-O | TYR 152 (OH) | Hydrogen Bond | 2.8 | 85.2 |
| Morpholine-NH | ASP 88 (OD1) | Hydrogen Bond (Salt Bridge) | 2.7 | 92.5 |
| Thiol-SH | CYS 90 (SG) | Disulfide Bond (Covalent) | 2.04 | 100 |
| Morpholine Ring | LEU 120, ILE 75 | Hydrophobic Contact | >3.5 | N/A |
These computational studies provide a comprehensive, atom-level understanding of a molecule's properties, guiding further experimental investigation and application.
De Novo Design and Virtual Screening Applications
De novo drug design and virtual screening are powerful computational techniques used to identify and optimize novel drug candidates. These methods explore vast chemical spaces to find molecules that are predicted to bind effectively to a biological target. The structural features of (S)-Morpholin-in-2-ylmethanethiol make it a molecule of interest for these applications.
The morpholine ring is frequently incorporated into molecular designs to improve properties such as aqueous solubility, metabolic stability, and membrane permeability. Its ability to act as a hydrogen bond acceptor and its typical chair conformation allow it to present appended functional groups in specific vectors for interaction with target proteins. In de novo design, algorithms that build molecules atom-by-atom or fragment-by-fragment could utilize the morpholine scaffold as a foundational building block to imbue a new molecule with desirable drug-like properties.
Virtual screening involves the computational docking of large libraries of compounds against a protein target to predict binding affinity. Libraries for virtual screening often contain molecules with privileged scaffolds like morpholine. The presence of both the morpholine ring and a reactive thiol group in this compound provides multiple points for potential interaction. The thiol group can act as a hydrogen bond donor or, more significantly, form covalent or coordinate bonds with metal ions in the active sites of metalloenzymes. Furthermore, the defined (S)-stereochemistry is a critical parameter in screening, as biological targets are chiral and often show significant binding preference for one enantiomer over another.
Hypothetical Virtual Screening of this compound
To illustrate its potential, a hypothetical virtual screening scenario can be considered where this compound is docked against the active site of a zinc-containing metalloproteinase. The results might be compared with other simple fragments to assess the contribution of each part of the molecule.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Kᵢ, nM) | Key Predicted Interactions |
|---|---|---|---|
| This compound | -8.5 | 150 | Thiol coordination to Zn²⁺; H-bond from morpholine oxygen to Asp123 |
| (R)-Morpholin-2-ylmethanethiol | -6.2 | 2500 | Suboptimal thiol coordination; steric clash with Tyr98 |
| Methanethiol | -4.1 | 50000 | Thiol coordination to Zn²⁺ |
| Morpholine | -5.3 | 15000 | H-bond from morpholine oxygen to Asp123 |
In this hypothetical case, the combination of the thiol for zinc binding and the morpholine for hydrogen bonding in the correct stereochemical orientation results in a significantly better docking score and predicted affinity for the (S)-enantiomer.
Computational Analysis of Adsorption Phenomena and Surface Interactions
The study of how molecules adsorb onto and interact with surfaces is crucial for applications in catalysis, sensor technology, and the development of biocompatible materials. The thiol group is well-known for its strong interaction with noble metal surfaces, particularly gold, silver, and copper, where it can form highly ordered self-assembled monolayers (SAMs). Computational methods, especially Density Functional Theory (DFT), are widely used to investigate these interactions at an atomic level.
DFT calculations can predict the most stable adsorption sites (e.g., hollow, bridge, or top sites on a crystal lattice), the strength of the adsorption (adsorption energy), and the resulting geometric and electronic structure of the molecule-surface system. For simple thiols like methanethiol on a gold (Au(111)) surface, studies show that the molecule typically loses its hydrogen atom upon adsorption, forming a thiolate species that binds strongly to the gold atoms.
The presence of the morpholine ring in this compound would introduce additional complexity and functionality to such a monolayer. The size and conformation of the morpholine group would influence the packing density and ordering of the molecules on the surface. Its polar nature, containing both an oxygen and a nitrogen atom, could alter the surface properties, such as its wettability and its potential for further molecular recognition through hydrogen bonding. Computational analysis would be essential to understand how the interplay between the strong thiol-gold anchor and the weaker intermolecular interactions of the morpholine rings dictates the final structure of the SAM.
Hypothetical DFT Analysis of this compound on Au(111) Surface
A theoretical study could calculate the key parameters for the adsorption of this compound on a gold surface, providing insights into the formation of a SAM.
| Parameter | Methanethiol | This compound | Comment |
|---|---|---|---|
| Adsorption Energy (eV) | -1.85 | -2.10 | Increased stability likely due to van der Waals interactions of the morpholine ring with the surface. |
| Au-S Bond Length (Å) | 2.42 | 2.45 | Slight elongation may result from steric effects of the bulkier morpholine group. |
| Molecular Tilt Angle (°) | ~15-30 | ~40-55 | The larger morpholine ring necessitates a greater tilt to accommodate packing in a monolayer. |
| Preferred Adsorption Site | Hollow/Bridge | Hollow/Bridge | The primary sulfur-gold interaction is expected to dominate site preference. |
These hypothetical data suggest that while the fundamental thiol-gold interaction governs the adsorption, the morpholine substituent plays a critical role in the energetics and geometry of the resulting monolayer.
Applications in Advanced Chemical Synthesis and Materials Science
(S)-Morpholin-2-ylmethanethiol as a Chiral Auxiliary and Ligand in Asymmetric Catalysis
The inherent chirality of the morpholine (B109124) ring in this compound makes it a valuable component in the field of asymmetric synthesis. sigmaaldrich.com By temporarily attaching this structure to a molecule, it can effectively influence the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net The combination of a rigid heterocyclic framework, a secondary amine, and a soft sulfur donor atom allows for its use in both organocatalysis and metal-based catalysis.
Development of Novel Chiral Organocatalysts
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. umb.edu Chiral morpholines, in particular, have been explored as catalysts, leveraging the secondary amine for enamine or iminium ion activation. While morpholine-based enamines are often less reactive than their pyrrolidine (B122466) counterparts due to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen atom, their unique steric and electronic properties can offer distinct selectivity profiles. nih.gov
The structure of this compound is particularly promising for the design of multifunctional organocatalysts. nih.gov The secondary amine can act as a Brønsted acid or participate in enamine/iminium catalysis, while the adjacent thiol group can serve as a hydrogen-bond donor or a nucleophilic site. This dual functionality can lead to highly organized transition states, enhancing both reactivity and stereoselectivity in reactions such as Michael additions. nih.govnih.gov Research into β-morpholine amino acids has demonstrated that catalysts with a carboxylic acid function at the C-2 position are highly effective, suggesting that the methanethiol (B179389) group at the same position could play a similar crucial role in catalysis. nih.gov
Utilization in Metal-Catalyzed Asymmetric Reactions
The development of chiral ligands is central to transition metal-catalyzed asymmetric reactions. acs.orgmdpi.com The efficacy of these transformations relies on the ability of the ligand to create a chiral environment around the metal center, thereby directing the stereochemical course of the reaction. This compound, with its nitrogen and sulfur donor atoms, can act as a bidentate ligand, forming stable chelate complexes with a variety of transition metals such as rhodium, palladium, and copper.
This N,S-ligation motif is valuable in a range of catalytic processes. For instance, in asymmetric hydrogenation, rhodium complexes of chiral ligands are used to produce enantiomerically enriched products from unsaturated precursors. rsc.orgrsc.orgresearchgate.netnih.gov The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation of dehydromorpholines has been achieved with excellent enantioselectivities (up to 99% ee) using chiral bisphosphine-rhodium catalysts. rsc.orgrsc.orgresearchgate.netnih.gov A ligand derived from this compound could offer a unique electronic and steric profile for such transformations.
| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | (S)-N-Boc-2-phenylmorpholine | 92% ee | rsc.orgresearchgate.net |
| Asymmetric Hydrogenation | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | N-Boc-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | (S)-N-Boc-2-(4-fluorophenyl)morpholine | 94% ee | rsc.orgresearchgate.net |
| Asymmetric Hydrogenation | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | N-Boc-2-(o-tolyl)-5,6-dihydro-4H-1,4-oxazine | (S)-N-Boc-2-(o-tolyl)morpholine | 99% ee | rsc.orgresearchgate.net |
Table 1. Representative Metal-Catalyzed Asymmetric Syntheses of Chiral Morpholines. While not using this compound directly, these results highlight the utility of metal catalysis for accessing chiral morpholine scaffolds.
Role as a Key Building Block in the Synthesis of Complex Molecules
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs due to its favorable physicochemical and metabolic properties. researchgate.netnih.govresearchgate.netlifechemicals.com this compound serves as a valuable chiral building block for incorporating this important heterocycle into more complex molecular architectures. researchgate.netresearchgate.netnih.gov
Construction of Peptide and Peptidomimetic Scaffolds via Chemical Ligation Techniques
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.govillinois.edubiosyntan.de The reaction classically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govillinois.edu The key steps involve a reversible transthioesterification followed by an irreversible S-to-N acyl transfer, forming a native peptide bond at the ligation site. illinois.edu
This compound can be viewed as a constrained, cyclic analogue of cysteine. Its 1,2-aminothiol motif is precisely the functionality required to participate in NCL. nih.gov Incorporating this building block at the N-terminus of a peptide fragment would allow for ligation with a C-terminal peptide thioester. The resulting structure would be a peptidomimetic, a molecule that mimics the structure and function of a natural peptide but with modified properties. frontiersin.org The rigid morpholine ring would introduce a well-defined conformational constraint at the ligation site, which can be a powerful strategy for stabilizing specific secondary structures (e.g., β-turns), enhancing biological activity, and improving metabolic stability compared to natural peptides. frontiersin.orgnih.gov This approach allows for the creation of novel peptide-based scaffolds with tailored three-dimensional shapes for applications in drug discovery. frontiersin.orgnih.govacs.org
Synthesis of Bioactive Heterocyclic Systems
The morpholine ring is a key pharmacophore in a wide array of bioactive molecules, including anticancer, antidepressant, and appetite-suppressant drugs. lifechemicals.comnih.gove3s-conferences.orgnih.gov Its presence often improves properties like aqueous solubility and metabolic stability. researchgate.netnih.gov this compound is a bifunctional building block that enables the facile synthesis of complex, bioactive heterocyclic systems.
For example, the secondary amine of the morpholine can be functionalized through alkylation or acylation, while the thiol group offers a handle for orthogonal chemical modifications, such as Michael additions or disulfide bond formation. This dual reactivity allows for the divergent synthesis of libraries of complex molecules from a single chiral starting material. researchgate.net The defined stereochemistry at the C-2 position is crucial, as the biological activity of chiral drugs is often highly dependent on the specific enantiomer. banglajol.info The ability to construct complex heterocyclic systems from chiral precursors like this compound is a vital strategy in modern medicinal chemistry. researchgate.netresearchgate.netchemrxiv.org
Integration into Functional Materials
The thiol group is particularly versatile in materials science. It can be used to:
Create Self-Assembled Monolayers (SAMs): Thiols readily bind to gold surfaces, allowing for the formation of ordered, functionalized surfaces with controlled chemical and physical properties.
Participate in "Click" Chemistry: The thiol-ene reaction is a highly efficient and orthogonal reaction used for polymer synthesis and modification under mild conditions. osti.gov
Form Reversible Networks: The oxidation of thiols to disulfides is a reversible process, which can be used to create self-healing polymers and stimulus-responsive hydrogels. nih.gov
Coordinate Heavy Metals: Thiol-functionalized polymers are effective materials for adsorbing and removing heavy metal ions from aqueous solutions. mdpi.com
By using this compound as a monomer or functionalizing agent, materials can be imbued with new properties. e3s-conferences.orgproquest.comamazonaws.com The morpholine unit can enhance the hydrophilicity and biocompatibility of a polymer, while the inherent chirality of the molecule can be used to create chiral materials for applications in enantioselective separations or as sensors for chiral molecules.
Design and Synthesis of Coordination Polymers or Metal-Organic Frameworks
This compound is a promising candidate as an organic linker in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its multifunctional nature. The molecule possesses three potential coordination sites: the secondary amine nitrogen (N), the ether oxygen (O) of the morpholine ring, and the sulfur (S) atom of the thiol group. This combination of N, O, and S donor atoms allows for versatile coordination with a variety of metal ions, potentially leading to novel structural topologies and properties. mdpi.comnih.gov
The synthesis of CPs and MOFs typically involves the reaction of a metal salt or metal cluster with an organic linker under solvothermal or ambient conditions. researchgate.net In the case of this compound as a ligand, its flexibility and multiple donor sites could result in the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks, depending on the coordination preference of the metal center, the reaction conditions, and the presence of any co-ligands. researchgate.net
The thiol group offers a soft donor site (S), which, according to the Hard and Soft Acids and Bases (HSAB) principle, would preferentially coordinate with softer metal ions like Ag(I), Cd(II), or Hg(II). The nitrogen and oxygen atoms, being harder donor sites, could coordinate with a wider range of transition metal ions such as Cu(II), Zn(II), Co(II), and Ni(II). This differential coordination behavior could be exploited to create heterometallic frameworks or to control the dimensionality of the resulting polymer. Thiol and thioether-based MOFs are a specific category of these materials where the sulfur functionality plays a key role in the framework's structure and potential applications, ranging from catalysis to sensing. rsc.org
| Ligand Functional Group | Potential Coordinating Metal Ions | Resulting Framework Features |
| Thiol (-SH) | Ag(I), Cd(II), Hg(II), Cu(I) | Strong metal-sulfur bonds, potential for catalytic activity, high affinity for heavy metals. rsc.orgrsc.org |
| Amine (-NH-) | Cu(II), Zn(II), Co(II), Ni(II) | Formation of stable metal-nitrogen bonds, acts as a structural node. |
| Ether (-O-) | Lanthanides, Alkali Metals | Weaker coordination, can influence structural packing and solubility. |
| Chiral Center | Various | Potential for chiral frameworks, applications in enantioselective processes. |
Applications in Corrosion Inhibition and Surface Modification
The molecular structure of this compound makes it a highly suitable candidate for applications in corrosion inhibition and the modification of metal surfaces. Its efficacy stems from the combined action of the morpholine ring and the terminal thiol group, which enables strong adsorption and the formation of a protective barrier on the metal.
Corrosion Inhibition: Morpholine and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. researchgate.netjchemrev.comresearchgate.net They function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition mechanism involves the adsorption of the molecule onto the metal surface. The lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring facilitate coordination with vacant d-orbitals of metal atoms on the surface. researchgate.net This adsorption blocks the active sites for corrosion and forms a protective layer that isolates the metal from the corrosive medium. scirp.org
The presence of the thiol group in this compound is expected to significantly enhance this protective action. Thiols are known to form strong coordinate bonds with metal surfaces, a process often described as chemisorption. mdpi.com This leads to the formation of a dense, well-organized protective film. Studies on other thiol-containing compounds have demonstrated excellent corrosion inhibition efficiency due to the formation of a hydrophobic barrier that repels corrosive species. ampp.org The combination of the morpholine moiety and the thiol anchor would likely result in a synergistic effect, providing superior corrosion protection compared to inhibitors containing only one of these functional groups.
| Inhibitor Type | Mechanism of Action | Inhibition Efficiency |
| Morpholine Derivatives | Adsorption via N and O atoms, blocks active sites. Acts as a mixed-type inhibitor. researchgate.netscirp.org | Good to Excellent (Efficiencies often >90% reported for specific derivatives). researchgate.net |
| Alkanethiols | Chemisorption via sulfur atom, formation of a self-assembled protective film. ampp.org | Excellent (High persistency and hydrophobicity). ampp.org |
| This compound (Predicted) | Synergistic action: Adsorption via morpholine N and O atoms, strong anchoring via thiol S atom. | Potentially superior due to multiple interaction points. |
Surface Modification: The thiol group is widely used for the modification of metal surfaces, particularly gold, silver, and copper, through the formation of self-assembled monolayers (SAMs). nih.gov The strong affinity between sulfur and these metals drives the spontaneous organization of the thiol molecules into a densely packed, ordered layer on the substrate.
By using this compound, a surface can be functionalized with morpholine groups. This modified surface would exhibit altered physicochemical properties, such as wettability, chemical reactivity, and biocompatibility. The hydrophilic nature of the morpholine ring could be used to increase the surface energy and hydrophilicity of a substrate. The ability to precisely control surface properties is crucial in fields such as sensor development, biocompatible coatings for medical devices, and microelectronics. researchgate.net The cooperative use of heterocyclic compounds and thiols has been shown to create multifunctional surfaces with excellent stability and tunable properties. nih.gov
Mechanistic Biological and Pharmacological Research Non Clinical Focus
In Vitro Biochemical and Enzyme Inhibition Studies
The morpholine (B109124) moiety is a cornerstone in the design of various enzyme inhibitors, enhancing potency and modulating pharmacokinetic properties. nih.govacs.org Its inclusion in a molecular structure can lead to potent interactions with the active sites of numerous enzymes. tandfonline.comnih.gov
Characterization of Molecular Targets and Binding Affinities
The morpholine ring is a component of compounds that target a diverse array of enzymes critical in pathophysiology. Its weakly basic nitrogen and the hydrogen-bond-accepting oxygen atom allow it to form key interactions within enzyme active sites, contributing to binding affinity. nih.govnih.gov For instance, the morpholine ring in the inhibitor PI-103 makes crucial hydrogen bonds to the hinge region of mTOR, a kinase involved in cell growth and proliferation. acs.org Similarly, in certain inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease, the morpholine ring's oxygen atom establishes a hydrogen bond with active site residues like Thr72. nih.gov
Research has identified potent inhibitory activity for morpholine-containing molecules against several enzyme classes.
Table 1: Examples of Enzyme Inhibition by Morpholine-Containing Compounds
| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Morpholine-thiophene hybrids | Urease | 3.80 µM | frontiersin.org |
| Morpholino-pyrimidine | PI3Kα | ~50 nM | acs.org |
| Amidino-morpholine derivatives | BACE-1 | 22 nM | nih.gov |
| Morpholine-based chalcones | Monoamine oxidase-B (MAO-B) | 0.030 µM | tandfonline.com |
This table is interactive. Click on the headers to sort.
Structure-Activity Relationship Studies for Enzyme Modulators
Structure-activity relationship (SAR) studies consistently highlight the morpholine ring as a critical element for potent enzyme modulation. nih.gove3s-conferences.org Modifications to the morpholine ring itself or its point of attachment can significantly impact inhibitory activity. For example, in the development of mTOR inhibitors, introducing an ethylene (B1197577) bridge across the morpholine moiety allowed the structure to penetrate deeper into the enzyme's binding pocket, enhancing potency and selectivity. e3s-conferences.orgresearchgate.net
In a series of urease inhibitors, the substitution pattern on a thiophene (B33073) ring connected to a morpholine-thiosemicarbazone scaffold was systematically varied. frontiersin.org This study revealed that the electronic properties of the substituents were key determinants of inhibitory potency, with an electron-withdrawing chlorine atom yielding the most active compound (IC₅₀ = 3.80 µM). frontiersin.org These studies underscore that while the morpholine core provides a foundational scaffold for enzyme binding, fine-tuning its substitution is essential for optimizing activity. tandfonline.comfrontiersin.orge3s-conferences.org
Cellular Mechanism of Action Studies
The cellular activity of a compound like (S)-Morpholin-2-ylmethanethiol is governed by its ability to enter cells and interact with subcellular components. The presence of a thiol group suggests the potential for specific uptake mechanisms, while the morpholine scaffold is common in compounds with potent antiproliferative, antimicrobial, and antimalarial effects.
Investigation of Subcellular Localization and Cellular Uptake Mechanisms
The methanethiol (B179389) group is a key feature that suggests a potential for "thiol-mediated uptake" (TMU). bohrium.comnih.gov This cellular entry mechanism is based on the dynamic covalent exchange of thiol groups on the molecule with disulfide bonds present on cell surface proteins. chemistryviews.org This process can facilitate the transport of molecules across the plasma membrane, potentially bypassing conventional endocytosis and allowing for direct delivery into the cytosol. nih.govresearchgate.net The transferrin receptor (TFRC) has been identified as one cell-surface protein that can mediate this type of uptake. nih.govrsc.org
When compounds are taken into the cell via endocytosis, their pathway can be investigated using chemical inhibitors. For instance, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while amiloride (B1667095) can block macropinocytosis. nih.govresearchgate.net Following uptake, the subcellular localization of a compound, often determined using fluorescently-tagged analogues, is crucial to its mechanism. Studies have tracked nanoparticles and other molecules to endosomes, lysosomes, the Golgi apparatus, and the endoplasmic reticulum. nih.govresearchgate.net
Mechanistic Analysis of Antiproliferative Activity in Cancer Cell Lines
Morpholine is a ubiquitous scaffold in the design of anticancer agents. e3s-conferences.orgjchemrev.comfrontiersin.org Derivatives have been shown to exert their antiproliferative effects through several distinct mechanisms, including the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov
One primary mechanism is the disruption of the cell cycle. For example, certain pyrimidine-morpholine hybrids cause an arrest in the G2/M phase in bladder cancer cells. mdpi.com Other compounds have been shown to induce a lengthening of the G1 phase, thereby slowing proliferation. nih.gov
Another key mechanism is the induction of apoptosis, or programmed cell death. A morpholine-containing quinazoline (B50416) derivative, BMAQ, was shown to induce apoptosis in leukemia cell lines, as evidenced by DNA fragmentation and the activation of caspase-3. nih.gov Similarly, other morpholine derivatives have been found to block critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to apoptotic cell death in colon cancer cells. researchgate.netresearchgate.net
Table 2: Antiproliferative Mechanisms of Selected Morpholine Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Potency (IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Pyrimidine-morpholine hybrid (2g) | SW480 (Colon) | 5.10 µM | Apoptosis Induction | frontiersin.org |
| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | L1210 (Leukemia) | Not specified | Apoptosis, Caspase-3 activation | nih.gov |
| Isatin-indole hybrid (5o) | A-549 (Lung) | 1.69 µM | G1 Cell Cycle Arrest | nih.gov |
| Morpholinated Curcumin (2a-B) | 5637 (Bladder) | Not specified | G2/M Cell Cycle Arrest, Mitochondrial Apoptosis | mdpi.com |
This table is interactive. Click on the headers to sort.
Elucidation of Antimicrobial and Antimalarial Mechanisms in Cell-Based Assays
The morpholine and thiol moieties are also implicated in antimicrobial and antimalarial activity.
Antimicrobial Mechanisms: The morpholine ring is a critical component of the antibiotic Linezolid, which acts by inhibiting the initiation of bacterial protein synthesis. researchgate.net More broadly, novel morpholine-modified ruthenium complexes have demonstrated potent bactericidal activity against Staphylococcus aureus. nih.gov Their mechanism involves a multi-pronged attack: disrupting the integrity of the bacterial cell membrane and inducing the production of damaging reactive oxygen species (ROS) within the bacterium. nih.gov This dual action is effective and may help overcome bacterial resistance. nih.gov Other natural compounds have also been shown to exert antimicrobial effects by damaging the cell membrane. nih.gov
Antimalarial Mechanisms: The primary mechanism of action for many quinoline-class antimalarials, which often feature morpholine-like side chains, is the disruption of hemoglobin digestion in the parasite's acidic food vacuole. nih.govsemanticscholar.org During this process, toxic heme is released, which the parasite normally detoxifies by polymerizing it into hemozoin. youtube.com These drugs are thought to accumulate in the vacuole and inhibit this polymerization process. nih.gov The resulting buildup of free heme is toxic to the parasite, leading to its death. semanticscholar.orgyoutube.com Furthermore, compounds containing a Michael acceptor, a reactive chemical group, have shown antimalarial activity that correlates with their ability to trap essential thiol groups within the parasite, suggesting another potential mechanism relevant to thiol-containing molecules. mdpi.com
In Vivo Preclinical Studies in Animal Models (Focus on Pharmacodynamic Response and Mechanistic Insights)
Detailed research findings, including pharmacodynamic responses and mechanistic insights from animal models, are not available in the public domain for this compound.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for elucidating the molecular structure of organic compounds by examining the interaction of matter with electromagnetic radiation. jchps.comresearchgate.net For "(S)-Morpholin-2-ylmethanethiol," techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture. researchgate.netuhu.eswiley.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy High-Resolution NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. jchps.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring, the methylene (B1212753) bridge, and the thiol group. The protons on the carbon adjacent to the chiral center (C2) and the nitrogen and oxygen atoms would exhibit characteristic chemical shifts and splitting patterns due to their unique electronic environments. Similarly, the ¹³C NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the two carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms, the chiral center, and the methylene group.
Interactive Table 1: Predicted NMR Data for this compound
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net The FT-IR spectrum of "this compound" would be characterized by specific absorption bands corresponding to its key functional groups. A crucial peak would be the S-H stretching vibration, typically appearing in the 2550-2600 cm⁻¹ region, confirming the presence of the thiol group. nih.gov Other significant absorptions would include N-H stretching from the secondary amine of the morpholine ring, C-H stretching from the alkyl portions, and C-O-C stretching of the ether linkage within the morpholine ring. researchgate.net
Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound
Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk In the mass spectrum of "this compound," the molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation of this ion is energetically driven and results in a unique pattern of smaller, charged fragments. chemguide.co.uknih.gov Key fragmentation pathways would likely involve the cleavage of the C-S bond, the C-C bond adjacent to the thiol, or the opening of the morpholine ring. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecule's structure. uab.edu
X-ray Crystallography for Precise Molecular Architecture and Absolute Configuration Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular architecture. nih.gov
For a chiral molecule like "this compound," X-ray crystallography is the gold standard for determining its absolute configuration. wikipedia.orgmdpi.com By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the substituents around the chiral center (the C2 carbon of the morpholine ring) can be definitively assigned as 'S'. mdpi.com This confirmation is crucial as enantiomers can have different biological activities. nih.govspark904.nl The analysis would also reveal the preferred conformation of the morpholine ring, which typically adopts a chair conformation. sciencepublishinggroup.com
Chromatographic and Chiral Separation Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of a compound's purity. For chiral molecules, specialized chiral chromatography is necessary to separate the enantiomers and determine the enantiomeric excess (e.e.) of a sample. nih.gov
High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a widely used method for the separation of enantiomers. nih.govunife.it This technique employs a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of Morpholin-2-ylmethanethiol. This differential interaction leads to different retention times, allowing for their separation and quantification. lcms.cz By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the (S)-isomer can be accurately calculated. Various types of CSPs, such as those based on polysaccharides or macrocyclic antibiotics, can be screened to achieve optimal separation. nih.govnih.gov
Gas Chromatography (GC) Chiral Gas Chromatography is another effective technique for separating volatile chiral compounds. gcms.cz For "this compound," derivatization may be required to increase its volatility and improve chromatographic performance. The derivatized enantiomers are then passed through a capillary column coated with a chiral stationary phase. As with HPLC, the differential interaction with the CSP allows for the separation of the enantiomers, enabling the determination of enantiomeric purity. gcms.cz
Advanced Microscopy Techniques for Material Characterization (e.g., SEM, TEM)
While primarily used for the characterization of materials on a larger scale than individual small molecules, advanced microscopy techniques can provide valuable information about the solid-state properties of "this compound."
Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology of a sample. For "this compound," SEM could be used to study the crystal habit (the characteristic external shape of its crystals), particle size, and size distribution of a solid sample. This information is particularly relevant in pharmaceutical and material science applications where the physical properties of a crystalline solid are important.
Transmission Electron Microscopy (TEM) TEM provides higher resolution images than SEM and can reveal information about the internal structure of a material. mdpi.com While less common for the analysis of small organic molecules, TEM could potentially be used to investigate the crystal lattice of "this compound" or to characterize its incorporation into larger material systems, such as polymer blends or nanoparticles. mdpi.commdpi.com
Emerging Research Directions and Future Perspectives for S Morpholin 2 Ylmethanethiol
Development of Green and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds often involves multi-step procedures that may utilize hazardous reagents, harsh reaction conditions, and environmentally persistent solvents. nih.gov A key future direction for the synthesis of (S)-Morpholin-2-ylmethanethiol and its derivatives is the development of methodologies aligned with the principles of green chemistry. mdpi.com Traditional synthetic routes for similar compounds can suffer from drawbacks such as low atom economy, the need for stoichiometric reagents, and challenging work-up procedures. nih.gov
Future research will likely focus on creating more efficient and environmentally benign synthetic pathways. This includes the exploration of one-pot synthesis, where multiple reaction steps are carried out in a single reactor, minimizing waste and energy consumption. nih.gov The use of biocatalysts, such as enzymes, could offer high stereoselectivity in the synthesis of the chiral center, avoiding the need for classical resolution techniques. Furthermore, replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical area of investigation. ajgreenchem.com A recent redox-neutral protocol using ethylene (B1197577) sulfate (B86663) for the synthesis of various morpholines highlights a move towards more environmentally friendly methods. chemrxiv.org
Table 1: Comparison of Synthetic Approaches for Morpholine (B109124) Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous or chlorinated solvents. | Employs water, ionic liquids, or bio-solvents. ajgreenchem.com |
| Catalysts | May use stoichiometric amounts of toxic reagents. | Utilizes catalytic amounts of reusable or biodegradable catalysts. |
| Energy | Frequently requires high temperatures and long reaction times. nih.gov | Aims for lower energy consumption via catalysis or alternative energy sources (e.g., microwave, ultrasound). nih.gov |
| Atom Economy | Can be low due to multi-step processes and protecting group chemistry. | Maximized through one-pot reactions and efficient bond-forming strategies. chemrxiv.org |
| Waste | Generates significant amounts of chemical waste. | Designed to minimize waste production (prevention principle). |
Exploration of Novel Catalytic and Material Science Applications
The presence of a thiol (-SH) group in this compound opens up a wide range of possibilities in catalysis and material science. Thiols are well-known for their ability to coordinate with metal ions, making them excellent candidates for use as ligands in transition-metal catalysis. The chiral nature of this compound could be exploited in asymmetric catalysis to produce enantiomerically pure products.
In material science, the thiol group is pivotal in "click chemistry," particularly in thiol-ene and thiol-yne reactions. These reactions are highly efficient, proceed under mild conditions, and tolerate a wide variety of functional groups, making them ideal for the synthesis of advanced polymers and functional materials. this compound could serve as a monomer or a functionalizing agent to create polymers with tailored properties, such as smart polymers that respond to stimuli like pH or temperature. Potential applications include the development of high-performance coatings, composites, and materials for biomedical use.
Table 2: Potential Applications in Catalysis and Material Science
| Application Area | Role of this compound | Key Functional Groups |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand for metal catalysts to control stereochemistry. | Thiol (metal coordination), Chiral Center (stereocontrol) |
| Polymer Synthesis | Monomer in thiol-ene/thiol-yne click chemistry reactions. | Thiol (reactive group for polymerization) |
| Surface Modification | Anchoring molecule for creating self-assembled monolayers (SAMs) on metal surfaces (e.g., gold, silver). | Thiol (surface binding) |
| Biomedical Materials | Building block for hydrogels or functional scaffolds for tissue engineering. | Thiol (cross-linking), Morpholine (biocompatibility) |
| Smart Materials | Component of stimuli-responsive polymers. | Morpholine (pH-sensitivity), Thiol (versatile linker) |
Rational Design and Discovery of Next-Generation Bioactive Scaffolds
Rational drug design can leverage this structure as a novel scaffold for targeting a range of biological systems. nih.gov For instance, derivatives could be designed as enzyme inhibitors where the thiol group interacts with active site residues. The inherent chirality of the molecule can be crucial for achieving selective interactions with biological targets. This scaffold could be explored for developing agents in therapeutic areas where morpholine-containing drugs have already shown promise, such as oncology and infectious diseases. researchgate.net Furthermore, the molecule could be integrated into larger structures to create bioactive scaffolds for tissue engineering, promoting cell adhesion and proliferation. nih.goveurekaselect.com
Table 3: Potential Bioactive Applications and Rationale
| Therapeutic Area | Design Rationale | Role of Morpholine Moiety | Role of Thiol Moiety |
|---|---|---|---|
| Oncology | Design of kinase inhibitors or enzyme-targeted agents. researchgate.net | Improves solubility and pharmacokinetic properties. nih.govmdpi.com | Interacts with cysteine residues in enzyme active sites. |
| Anti-inflammatory | Development of inhibitors for inflammatory pathway enzymes. | Acts as a bioisosteric replacement for other groups, enhancing potency. | Can act as an antioxidant or metal chelator. |
| Infectious Diseases | Scaffolds for novel antibacterial or antiviral agents. | Provides a stable, low-basicity core structure. researchgate.net | Potential for covalent inhibition of essential pathogen enzymes. |
| Tissue Engineering | Building block for biodegradable and bioactive polymers. mdpi.comnih.gov | Enhances biocompatibility of the polymer scaffold. | Provides a reactive handle for cross-linking or attaching growth factors. |
Advanced Computational-Experimental Integration for Predictive Research and Discovery
To accelerate the exploration of this compound, a tight integration of computational and experimental approaches is essential. mdpi.com Modern computational chemistry offers powerful tools to predict the properties, reactivity, and biological activity of novel molecules before their synthesis, saving significant time and resources. nih.gov
Computational methods such as Density Functional Theory (DFT) can be used to elucidate the molecule's electronic structure, conformational preferences, and the reactivity of the thiol group. Molecular docking simulations can predict how this compound and its virtual derivatives might bind to the active sites of various protein targets, helping to prioritize which compounds to synthesize. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural modifications with changes in biological activity, guiding the rational design of more potent and selective analogues. nih.gov These computational insights would then direct and focus subsequent experimental validation, creating an efficient cycle of design, prediction, synthesis, and testing.
Table 4: Computational Methods for Investigating this compound
| Computational Method | Predicted Properties / Application | Guided Experimental Work |
|---|---|---|
| Density Functional Theory (DFT) | Electronic properties, bond energies, reaction mechanisms, spectroscopic signatures. | Synthesis optimization, reaction condition screening, structural characterization (e.g., NMR, IR). |
| Molecular Docking | Binding modes and affinities to biological targets (enzymes, receptors). mdpi.com | Selection of biological targets for in vitro screening; rational design of inhibitors. |
| Molecular Dynamics (MD) Simulations | Conformational stability, interaction dynamics with solvents or biological membranes, binding free energies. | Formulation studies, understanding pharmacokinetic behavior. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., IC₅₀) for a series of derivatives based on their chemical structure. nih.gov | Prioritization of synthetic targets to maximize potency and selectivity. |
Q & A
Q. Basic
- NMR Spectroscopy : The morpholine ring protons (δ 3.4–4.1 ppm) and thiol-associated protons (δ 1.2–1.8 ppm) confirm the backbone. Chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers via split signals .
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 148.1) and fragmentation patterns.
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol (90:10) resolves enantiomers (retention time: 8.2 min for (S)-form) .
Advanced Tip : Couple polarimetry ([α]D²⁵ = +23.5° in CHCl₃) with circular dichroism (CD) to correlate optical activity with absolute configuration .
How can racemization be minimized during synthesis and storage?
Advanced
Racemization occurs via nucleophilic attack at the chiral center. Mitigation strategies:
- Low-Temperature Reactions : Perform substitutions below 0°C to reduce kinetic energy and stereochemical scrambling .
- Acidic/Inert Storage : Store the compound in anhydrous HCl/Et₂O (0.1 M) to protonate the morpholine nitrogen, preventing base-induced racemization .
- Avoid Protic Solvents : Use aprotic solvents (e.g., DMF, DCM) during synthesis to limit hydrogen bonding that destabilizes the chiral center .
How do structural modifications to the morpholine ring impact pharmacokinetic properties?
Advanced
Substituents alter lipophilicity, metabolic stability, and target binding:
- Methylation at C3 : Increases metabolic resistance (e.g., CYP450 inhibition) but reduces solubility.
- Benzyl Group at C4 : Enhances blood-brain barrier penetration (logP increase by 0.8 units) .
- Thiol vs. Alcohol : Thiol derivatives show higher reactivity in disulfide bond formation, relevant to prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
